

In Vivo Administration of (S)-PHA533533 in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-PHA533533

Cat. No.: B15585108

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Introduction

(S)-PHA533533 has emerged as a promising small molecule for the potential treatment of Angelman syndrome, a severe neurodevelopmental disorder.[1][2] Originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor for oncology applications, recent research has unveiled its novel mechanism of action in the context of Angelman syndrome.[1][3] This document provides detailed application notes and protocols for the in vivo administration of **(S)-PHA533533** in mouse models of Angelman syndrome, based on currently available preclinical data.

(S)-PHA533533 acts by downregulating the long non-coding RNA Ube3a-ATS, which is the natural antisense transcript that silences the paternal allele of the UBE3A gene.[1][4] By inhibiting this antisense transcript, **(S)-PHA533533** effectively unsilences the paternal Ube3a allele, leading to a significant increase in UBE3A protein expression in neurons.[1][4] This mechanism is independent of its original CDK2/CDK5 targets.[3] Preclinical studies in mouse models of Angelman syndrome have demonstrated that peripheral administration of **(S)-PHA533533** can induce widespread neuronal UBE3A expression in the brain.[1][4]

Data Presentation

In Vitro Efficacy

Parameter	Cell Type	Value	Reference
EC50 (paternal UBE3A unsilencing)	Mouse Primary Neurons	0.54 μ M	[Vihma et al., 2024]
IC50 (UBE3A-ATS reduction)	Human AS-derived Neurons	0.42 μ M	[Vihma et al., 2024]

In Vivo Administration and Efficacy in Neonatal Mice

Parameter	Details	Reference
Mouse Model	Angelman syndrome model (Ube3am-/p+)	[Vihma et al., 2024]
Age of Administration	Postnatal day 11 (P11)	[Vihma et al., 2024]
Dosage	2 mg/kg	[Vihma et al., 2024]
Route of Administration	Intraperitoneal (i.p.) injection	[Vihma et al., 2024]
Dosing Schedule	Single dose	[Vihma et al., 2024]
Vehicle Formulation	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (recommended)	[5]
Observed Effect	Significant increase in Ube3a mRNA levels in the olfactory bulb, cortex, hippocampus, and cerebellum 24 hours post-injection.	[4]

Note: Detailed pharmacokinetic and behavioral data for **(S)-PHA533533** in mouse models are not yet publicly available.

Experimental Protocols

Formulation of (S)-PHA533533 for In Vivo Administration

This protocol is based on a commonly used vehicle for poorly soluble compounds for intraperitoneal injection in mice.

Materials:

- **(S)-PHA533533** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- 0.9% Sodium Chloride (Saline), sterile
- Sterile, light-protected microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Prepare a stock solution of **(S)-PHA533533** in DMSO. The concentration of the stock solution will depend on the final desired dosing volume.
- To prepare the final dosing solution, sequentially add the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[5]
- For example, to prepare 1 mL of the vehicle, add 100 μ L of DMSO to a sterile microcentrifuge tube.
- Add 400 μ L of PEG300 to the DMSO and mix thoroughly.
- Add 50 μ L of Tween-80 and vortex until the solution is clear.
- Add 450 μ L of sterile saline to reach the final volume of 1 mL.
- Add the appropriate volume of the **(S)-PHA533533** stock solution in DMSO to the vehicle to achieve the final desired concentration for injection (e.g., for a 2 mg/kg dose in a 2-gram

mouse with an injection volume of 10 μ L, the final concentration would be 0.4 mg/mL).

- Protect the final formulation from light and use it immediately. If storage is necessary, store at -20°C for up to one month, protected from light.^[5] Before use, allow the solution to come to room temperature and ensure the compound is fully dissolved.

In Vivo Administration in Neonatal Mouse Pups (P11)

Animal Model:

- Ube3am-/p+ Angelman syndrome mouse model and wild-type littermate controls.

Procedure:

- On postnatal day 11 (P11), weigh each mouse pup to accurately calculate the required dose of **(S)-PHA533533**.
- Prepare the **(S)-PHA533533** formulation as described above to a final concentration of 0.4 mg/mL (assuming a 10 μ L injection volume for a 2g pup).
- Gently restrain the P11 pup.
- Using a sterile insulin syringe with a 30-gauge needle, administer a single 2 mg/kg dose of **(S)-PHA533533** via intraperitoneal (i.p.) injection.
- Administer an equivalent volume of the vehicle solution to the control group.
- Return the pup to its home cage with the dam.
- Monitor the pups for any signs of distress or adverse reactions.
- Tissues for molecular analysis (e.g., brain regions for qRT-PCR or Western blot) can be collected 24 hours post-injection.^[4]

Quantification of UBE3A Protein Expression by Western Blot

Materials:

- Mouse brain tissue (e.g., cortex, hippocampus, cerebellum)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibody against UBE3A
- Loading control primary antibody (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Dissect the desired brain regions on ice and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
- Homogenize the brain tissue in ice-cold RIPA buffer.
- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Normalize the protein concentration for all samples.
- Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane and run the SDS-PAGE gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-UBE3A antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Acquire the image using a suitable imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

Quantification of Ube3a-ATS by qRT-PCR

Materials:

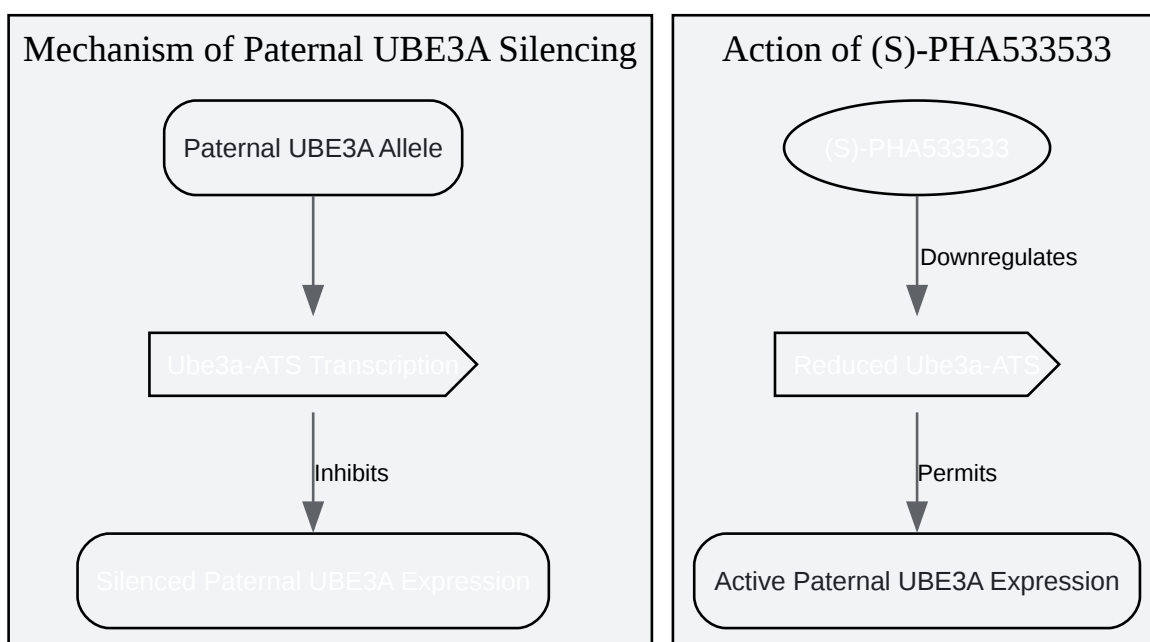
- Mouse brain tissue or cultured neurons
- RNA extraction kit (e.g., TRIzol)
- DNase I
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Primers specific for Ube3a-ATS and a reference gene (e.g., Gapdh)
- qPCR instrument

Procedure:

- Extract total RNA from the brain tissue or cells using a suitable RNA extraction kit.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.

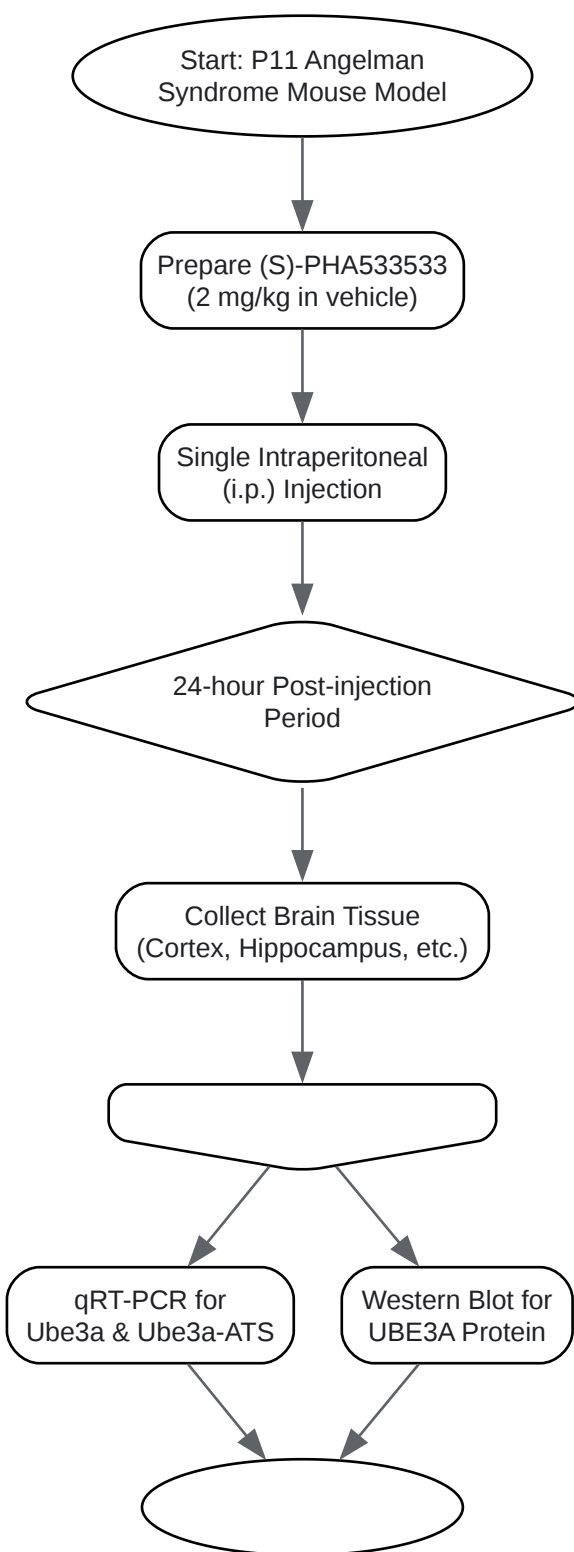
- Synthesize cDNA using a reverse transcription kit.
- Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for Ube3a-ATS and the reference gene.
- Run the qPCR reaction in a real-time PCR instrument.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative expression of Ube3a-ATS normalized to the reference gene.

Visualizations



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Caption: Mechanism of **(S)-PHA533533**-mediated UBE3A unsilencing.



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Caption: Experimental workflow for in vivo **(S)-PHA533533** administration.

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